2-Bromo-1-[4-(2-thienyl)phenyl]-1-ethanone molecular weight and formula
2-Bromo-1-[4-(2-thienyl)phenyl]-1-ethanone molecular weight and formula
An In-Depth Technical Guide to 2-Bromo-1-[4-(2-thienyl)phenyl]-1-ethanone: Properties, Synthesis, and Applications
This guide serves as a comprehensive technical resource for researchers, chemists, and professionals in drug development on the chemical intermediate, 2-Bromo-1-[4-(2-thienyl)phenyl]-1-ethanone. We will delve into its chemical properties, outline a representative synthetic pathway, discuss its significance as a building block in medicinal chemistry, and provide essential safety information.
Compound Profile and Physicochemical Properties
2-Bromo-1-[4-(2-thienyl)phenyl]-1-ethanone is a bifunctional organic molecule featuring a brominated ketone. This α-bromo ketone structure makes it a highly valuable electrophilic intermediate for a variety of chemical transformations.
Key Identifiers and Properties:
| Property | Value | Source |
| IUPAC Name | 2-bromo-1-(4-thiophen-2-ylphenyl)ethanone | [1] |
| Synonyms | 2-bromo-4'-thien-2-ylacetophenone | |
| CAS Number | 128746-80-5 | |
| Molecular Formula | C₁₂H₉BrOS | |
| Molecular Weight | 281.17 g/mol | |
| Purity (Typical) | ≥97% | [2] |
The presence of the thiophene ring, a common scaffold in medicinal chemistry, combined with the reactive phenacyl bromide moiety, positions this compound as a key starting material for synthesizing complex heterocyclic systems and potential drug candidates.
Caption: Molecular Structure of 2-Bromo-1-[4-(2-thienyl)phenyl]-1-ethanone.
Synthesis and Reaction Mechanism
As an α-haloketone, this compound is typically synthesized via the bromination of its corresponding acetophenone precursor, 1-[4-(2-thienyl)phenyl]ethanone. Various brominating agents can be employed, with N-Bromosuccinimide (NBS) being a common choice for its selectivity and safer handling compared to elemental bromine.[3]
The reaction proceeds via an acid-catalyzed enolization of the ketone followed by an electrophilic attack from the bromine source. The use of ultrasound has been shown to enhance reaction rates and yields for similar transformations, presenting an efficient and environmentally conscious approach.[3]
Representative Synthetic Protocol: Ultrasound-Assisted Bromination
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Preparation : In a suitable reaction vessel, dissolve 1-[4-(2-thienyl)phenyl]ethanone (1 equivalent) in an appropriate solvent such as water or a mixture of dioxane and tetrahydrofuran.[3][4]
-
Reagent Addition : Add N-Bromosuccinimide (1 equivalent) to the solution. A catalytic amount of an acid, such as p-toluenesulfonic acid, can be added to facilitate enolization.
-
Sonication : Immerse the reaction vessel in an ultrasonic bath and irradiate at a frequency of 18-25 kHz.[3]
-
Monitoring : Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 15-20 minutes under sonication).[3]
-
Workup : Upon completion, quench the reaction with a reducing agent like sodium thiosulfate solution. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification : Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield the final product.
Caption: General workflow for the synthesis of the target compound.
Applications in Drug Discovery and Organic Synthesis
α-Haloketones are cornerstone intermediates in the synthesis of a vast array of heterocyclic compounds, many of which possess significant biological and pharmacological activity.[3] The title compound serves as a potent electrophile, making it an ideal precursor for constructing molecules containing imidazole, furan, and thiophene derivatives through reactions with various nucleophiles.
Potential Synthetic Applications:
-
Hantzsch Thiazole Synthesis : Reaction with thioamides to form substituted thiazole rings, a common motif in pharmacologically active compounds.
-
Feist-Benary Furan Synthesis : Reaction with β-dicarbonyl compounds to generate substituted furans.
-
Synthesis of Imidazoles : Condensation with amidines to produce 2,4-disubstituted imidazoles.
Given that related structures like 2-Bromo-1-(4-hydroxyphenyl)ethanone are used to synthesize adrenaline-type drugs and 2-Bromo-1-[4-(methylsulfonyl)phenyl]-1-ethanone is an intermediate for anti-inflammatory agents, it is highly probable that 2-Bromo-1-[4-(2-thienyl)phenyl]-1-ethanone is a valuable building block for novel therapeutic agents.[5][6]
Safety, Handling, and Storage
Due to its reactivity, 2-Bromo-1-[4-(2-thienyl)phenyl]-1-ethanone must be handled with appropriate safety precautions.
GHS Hazard Statements:
-
Harmful if swallowed, in contact with skin, or if inhaled.[2]
-
Causes severe skin burns and eye damage.[2]
Precautionary Measures:
-
Engineering Controls : Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE) : Wear protective gloves, chemical-resistant clothing, and eye/face protection (safety goggles and face shield).[2][7]
-
Handling : Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling.[7]
-
First Aid :
-
Eyes : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and immediately call a poison center or doctor.[2][7]
-
Skin : Take off immediately all contaminated clothing. Rinse skin with water/shower. Wash contaminated clothing before reuse.[7]
-
Inhalation : Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[2][7]
-
-
Storage : Store in a cool, dry, and well-ventilated place. Keep the container tightly closed and store locked up.[7]
References
-
Thermo Scientific. 2-Bromo-1-[4-(2-thienyl)phenyl]-1-ethanone, ≥97%. Fisher Scientific. [Link]
-
Thermo Scientific. 2-Bromo-1-[4-(2-thienyl)phenyl]-1-ethanone, 97%. Fisher Scientific. [Link]
-
PubChem. 2-Bromo-1-[4-(phenylsulfonyl)phenyl]ethanone. National Center for Biotechnology Information. [Link]
-
NIST. Ethanone, 2-bromo-1-(4-methylphenyl)-. NIST Chemistry WebBook. [Link]
-
PrepChem.com. Synthesis of 2-bromo-1-(4-benzyloxy-phenyl)-ethanone. [Link]
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Asian Journal of Organic & Medicinal Chemistry. A Facile, Efficient and Green Synthesis of α-Bromoacetophenones by Using Ultrasound. [Link]
-
Qing, W.-X., & Zhang, W. (2009). 2-Bromo-1-(4-hydroxyphenyl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 65(11), o2837. [Link]
-
ResearchGate. 2-Bromo-1-(4-methoxyphenyl)ethanone. [Link]
Sources
- 1. 2-Bromo-1-[4-(2-thienyl)phenyl]-1-ethanone, 97%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Maybridge | Fisher Scientific [fishersci.no]
- 2. 2-Bromo-1-[4-(2-thienyl)phenyl]-1-ethanone, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
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